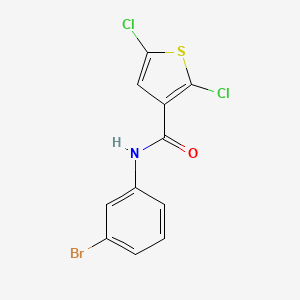

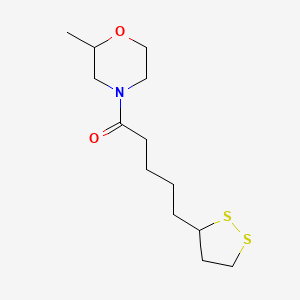

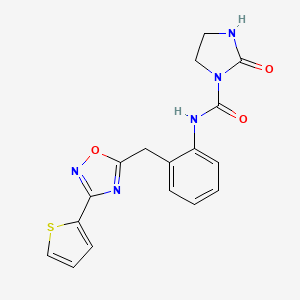

![molecular formula C18H18N2O4S B2436545 3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1705871-48-2](/img/structure/B2436545.png)

3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzoxazole . Benzoxazole is an aromatic organic compound with a molecular formula C7H5NO, a benzene-fused oxazole ring structure . Although benzoxazole itself is of little practical value, many derivatives of benzoxazoles are commercially important .

Synthesis Analysis

The synthesis of 2-substituted benzoxazole derivatives involves the use of 2-(benzo[d]oxazol-2-yl)aniline . All the synthesized compounds were purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of benzoxazole derivatives is characterized by a benzene-fused oxazole ring structure . Further details about the specific structure of “3-(2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one” are not available in the search results.Chemical Reactions Analysis

The benzoxazole derivatives were evaluated for their in vitro anti-inflammatory efficacy using membrane stabilization and proteinase inhibitory methods .Scientific Research Applications

Synthesis and Chemical Properties

- Research has focused on the development of methods for synthesizing derivatives of furan and thiazepane, highlighting the versatility of these compounds in organic synthesis. For instance, In(OTf)3-catalyzed tandem aza-Piancatelli rearrangement/Michael reaction has been employed to synthesize 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives from furan-2-yl(phenyl)methanol derivatives, demonstrating good yields, high selectivity, and fast reaction times (B. Reddy et al., 2012).

- Another approach involves concise assembly of highly substituted furan-fused 1,4-thiazepines , showcasing the construction of complex polyheterocyclic compounds from simple starting materials through a three-component reaction, further illustrating the synthetic utility of these compounds (H. Ding et al., 2008).

Materials Science Applications

- In materials science, furan and benzochalcogenodiazole-based polymers have been designed using a donor–acceptor approach. These materials exhibit intriguing electronic properties, such as low oxidation potentials and multicolor chromism at different redox states, making them promising for advanced material applications (Merve İçli-Özkut et al., 2013).

Heterocyclic Chemistry

- The synthesis and reactions of novel furo[3,4-d]oxazole derivatives have been explored, providing insights into the structural diversity achievable with furan-containing heterocycles. These compounds serve as building blocks for further chemical transformations, demonstrating the broad applicability of furan derivatives in heterocyclic chemistry (S. Reck & W. Friedrichsen, 1998).

Mechanism of Action

Future Directions

Benzoxazole and its derivatives have wide-ranging pharmacological applications like anti-inflammatory, anti-tumor, hypoglycemic, antiviral, antimicrobial, herbicidal, H2-antagonists, anticonvulsants, elastase inhibitors, and antitubercular agents . This highlights the level of interest in the synthetic approaches of new benzoxazole derivatives and prompts many researchers to explore the potential applicability of this important pharmacophoric scaffold .

properties

IUPAC Name |

3-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c21-17(12-20-13-4-1-2-5-14(13)24-18(20)22)19-8-7-16(25-11-9-19)15-6-3-10-23-15/h1-6,10,16H,7-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFTJAHYXDBBIKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

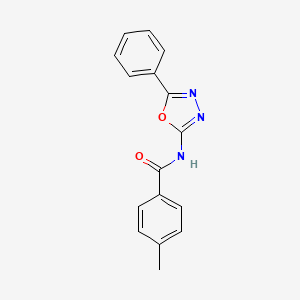

![ethyl 4-[5-[(E)-3-(tert-butylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2436464.png)

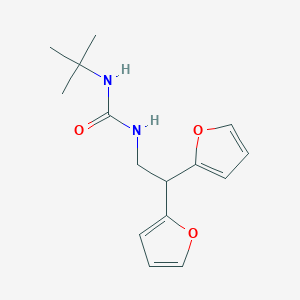

![Methyl 6-benzyl-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2436467.png)

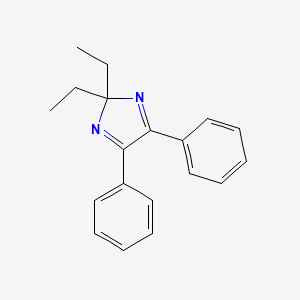

![1'-Ethyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid](/img/structure/B2436473.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]imidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B2436475.png)

![2-(3'-(4-methoxyphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(m-tolyl)acetamide](/img/structure/B2436483.png)